molecular formula C26H32ClFN2O5 B3950305 N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950305
M. Wt: 507.0 g/mol
InChI Key: WANRUHLOJRMWQF-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with benzyl, butyl, and a chlorofluorophenyl group. The presence of oxalic acid further adds to its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzyl and butyl groups, and the attachment of the chlorofluorophenyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The benzyl and butyl groups can be introduced through alkylation reactions using benzyl chloride and butyl bromide, respectively.

    Attachment of Chlorofluorophenyl Group: This step may involve nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    N-benzyl-N-butyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide: Lacks the chlorine atom, potentially altering its chemical behavior.

    N-benzyl-N-butyl-1-[(2-chloro-6-methylphenyl)methyl]piperidine-4-carboxamide: Substitution of the fluorine atom with a methyl group, impacting its steric and electronic properties.

Uniqueness

The presence of both chlorine and fluorine atoms in the phenyl ring of N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide makes it unique. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds.

Properties

IUPAC Name

N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClFN2O.C2H2O4/c1-2-3-14-28(17-19-8-5-4-6-9-19)24(29)20-12-15-27(16-13-20)18-21-22(25)10-7-11-23(21)26;3-1(4)2(5)6/h4-11,20H,2-3,12-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANRUHLOJRMWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide;oxalic acid

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